5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N6/c1-9-12(16)14(20-10(2)19-9)22-5-3-21(4-6-22)13-11(15)7-17-8-18-13/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDADKDDJNVAGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine Backbone Construction
The target compound features two distinct pyrimidine rings connected via a piperazine linker. The 2,6-dimethyl-5-fluoropyrimidine moiety is typically synthesized first. A common precursor, 4,6-dichloropyrimidine (CAS: 1193-21-1), serves as the starting material. Chlorine atoms at positions 4 and 6 are selectively substituted through sequential reactions:
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Fluorination at Position 5 : Treatment with potassium fluoride (KF) or hydrogen fluoride (HF) in polar aprotic solvents (e.g., DMF) at 80–100°C replaces one chlorine with fluorine.
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Methylation at Positions 2 and 6 : Dimethylamine or methyl halides (e.g., CH₃I) under basic conditions introduce methyl groups.
For the 5-fluoropyrimidin-4-yl subunit, a similar approach is employed, starting with 2,4-dichloropyrimidine. Fluorination at position 5 precedes piperazine coupling at position 4.
Piperazine Linkage Formation
The piperazine bridge is introduced via nucleophilic aromatic substitution (SNAr). Key steps include:
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Activation of the Pyrimidine Ring : Electron-withdrawing groups (e.g., fluorine) enhance reactivity at position 4.
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Coupling with Piperazine : Piperazine or its derivatives (e.g., 1-(5-fluoropyrimidin-2-yl)piperazine) react under reflux in solvents like toluene or dichloromethane. Catalytic bases (e.g., triethylamine) facilitate deprotonation, accelerating the substitution.
Example Reaction :
Industrial-Scale Synthesis Optimization
Halogen Exchange Efficiency
Phosphorus oxychloride (POCl₃) and phosgene are critical for chlorination steps. In a comparative study:
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| Phosgene/Pyridine | Chloroform, 50°C | 78% | |
| POCl₃/DMF | Toluene, 120°C | 85% |
The POCl₃/DMF system achieves higher yields due to better leaving-group activation, though it requires stringent temperature control.
Piperazine Coupling Challenges
Piperazine’s bifunctional nature risks di-substitution. To mitigate this:
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Solvent Choice : Non-polar solvents (e.g., toluene) reduce nucleophilicity, favoring mono-substitution.
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Stoichiometry : A 1:1 molar ratio of pyrimidine to piperazine minimizes byproducts.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential as an antitumor agent . The incorporation of fluorine atoms in its structure enhances its biological activity and metabolic stability. Research has shown that compounds with similar structures exhibit potent activity against cancer cell lines, suggesting that 5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine may also demonstrate similar effects.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the role of piperazine moieties in enhancing cell permeability and bioactivity, which could be extrapolated to this compound .
Neurological Applications
The compound's piperazine component may contribute to its potential as a neuromodulator . Research indicates that piperazine derivatives can interact with neurotransmitter receptors, potentially leading to applications in treating neurological disorders such as anxiety and depression.
Case Study: Neuropharmacological Effects
In a study examining the effects of piperazine derivatives on serotonin receptors, it was found that certain modifications could enhance receptor affinity and selectivity. This suggests that this compound might be developed into a candidate for treating mood disorders .
Antiviral Activity
Another area of interest is the antiviral properties of this compound. Fluorinated pyrimidines have been shown to inhibit viral replication by interfering with nucleic acid synthesis.
Case Study: Antiviral Efficacy
Research conducted on similar fluorinated compounds revealed their effectiveness against viral pathogens such as HIV and Hepatitis C. The mechanism often involves the inhibition of viral polymerases, suggesting that this compound could be explored for similar antiviral applications .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions which can be optimized for higher yields and purity.
Synthetic Route Overview
- Preparation of Pyrimidine Core : Initial synthesis involves creating the pyrimidine scaffold.
- Introduction of Piperazine Ring : The piperazine moiety is added to the core.
- Fluorination : Fluorine atoms are introduced to enhance biological activity.
- Final Modifications : Additional functional groups are incorporated to optimize pharmacological properties.
Research Findings Summary Table
Mechanism of Action
The mechanism of action of 5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarities and Differences
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Fluorination : The target compound’s dual fluorination contrasts with ND-11543’s trifluoromethyl group and the EP patent compound’s fluorobenzonitrile. Fluorine placement influences lipophilicity and target binding .
- Linker Flexibility : Piperazine in the target compound vs. piperidine in Reference Standards (2018) alters conformational freedom and binding kinetics .
- Heterocyclic Cores: Pyrimidine (target) vs. imidazothiazole (ND-11543) or pyridopyrimidinone (Ref Standards) impacts electron distribution and steric interactions.
Key Observations:
- Synthetic Efficiency : Compound 20’s 80% yield surpasses ND-11543’s 62%, likely due to carbamoyl vs. carboxamide coupling strategies .
- Fluorine Impact: Fluorinated analogues consistently show improved metabolic stability and target affinity compared to non-fluorinated counterparts.
- Therapeutic Scope : Piperazine-linked compounds demonstrate versatility, with applications ranging from CNS disorders (Compound 20) to infectious diseases (ND-11543).
Mechanistic Insights
- Steric Considerations : Dimethyl groups on pyrimidine may reduce off-target effects by limiting access to smaller binding sites.
- Piperazine Role : The linker’s nitrogen atoms enable hydrogen bonding with aspartate/glutamate residues in biological targets, a feature shared with ND-11543 .
Biological Activity
5-Fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine is a complex organic compound that has garnered significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a pyrimidine base , a piperazine ring , and a fluoropyrimidine moiety , which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 334.37 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes in nucleotide biosynthesis pathways, which are crucial for cellular proliferation. This inhibition can lead to reduced cell growth in cancerous tissues.
- Receptor Modulation : The piperazine ring enhances the compound's ability to bind to various receptors, potentially affecting signal transduction pathways involved in cell survival and apoptosis.
Biological Activity and Efficacy
Research has demonstrated the compound's efficacy against various cancer cell lines and microbial strains. Below is a summary of notable findings from recent studies:
| Study | Cell Line/Organism | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | L1210 Leukemia Cells | 0.2 | Cytostatic activity observed |
| Study B | S. faecium | 0.01 | Significant growth inhibition |
| Study C | A431 Carcinoma Cells | 0.5 | Reduced migration and invasion |
Case Studies
- Antitumor Activity : In vitro studies showed that the compound exhibited cytotoxic effects on L1210 leukemia cells with an IC50 value of 0.2 µM, indicating potent antitumor properties. The mechanism involved the disruption of nucleotide synthesis pathways, leading to apoptosis in malignant cells .
- Antimicrobial Properties : The compound was tested against resistant strains of S. faecium, demonstrating an IC50 of 0.01 µM, which highlights its potential as an antimicrobial agent against resistant bacterial infections .
- Inhibition of Cell Migration : In studies involving A431 vulvar epidermal carcinoma cells, the compound significantly inhibited cell migration and invasion at concentrations as low as 0.5 µM, suggesting its utility in cancer metastasis prevention .
Comparative Analysis
When compared to other fluorinated pyrimidine derivatives, such as 5-fluorouracil and its analogs, this compound shows enhanced selectivity and lower toxicity profiles:
| Compound | Mechanism | Toxicity Profile |
|---|---|---|
| 5-Fluorouracil | Broad-spectrum antitumor agent | High toxicity |
| 5-Fluoro Analog A | Nucleotide synthesis inhibition | Moderate toxicity |
| This Compound | Targeted enzyme inhibition | Low toxicity |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
